molecular formula C24H21N5OS3 B12020616 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 566144-84-1

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B12020616
CAS No.: 566144-84-1
M. Wt: 491.7 g/mol
InChI Key: QVNHWQIBBFGYOY-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that features a triazole ring, a thiophene ring, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions.

    Introduction of the thiophene ring: This step involves the coupling of the triazole intermediate with a thiophene derivative using palladium-catalyzed cross-coupling reactions.

    Formation of the benzothiazole ring: This can be synthesized by the condensation of o-aminothiophenol with a carboxylic acid derivative.

    Final coupling: The final step involves the coupling of the triazole-thiophene intermediate with the benzothiazole derivative using appropriate coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide depends on its application:

    Antimicrobial/Antifungal: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anticancer: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry, materials science, and chemical research.

Properties

CAS No.

566144-84-1

Molecular Formula

C24H21N5OS3

Molecular Weight

491.7 g/mol

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H21N5OS3/c1-3-29-22(19-5-4-12-31-19)27-28-24(29)32-14-21(30)25-17-9-7-16(8-10-17)23-26-18-11-6-15(2)13-20(18)33-23/h4-13H,3,14H2,1-2H3,(H,25,30)

InChI Key

QVNHWQIBBFGYOY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CC=CS5

Origin of Product

United States

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